molecular formula C13H8BrClKNO4S B6264948 potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate CAS No. 1007190-08-0

potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate

Cat. No.: B6264948
CAS No.: 1007190-08-0
M. Wt: 428.7
InChI Key:
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Description

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-bromophenylsulfonamide: This is achieved by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromophenylsulfonamide.

    Synthesis of 4-chlorobenzoic acid: This can be prepared by the chlorination of benzoic acid using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-bromophenylsulfonamide with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation and reduction reactions.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfamoyl group.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium 3-[(4-chlorophenyl)sulfamoyl]-4-bromobenzoate: Similar structure but with different positions of bromine and chlorine atoms.

    Potassium 3-[(4-methylphenyl)sulfamoyl]-4-chlorobenzoate: Similar structure with a methyl group instead of a bromine atom.

    Potassium 3-[(4-fluorophenyl)sulfamoyl]-4-chlorobenzoate: Similar structure with a fluorine atom instead of a bromine atom.

Uniqueness

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1007190-08-0

Molecular Formula

C13H8BrClKNO4S

Molecular Weight

428.7

Purity

95

Origin of Product

United States

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